Deferitrin

Overview

Description

Mechanism of Action

Target of Action

Deferitrin, also known as GT56-252, is primarily targeted towards iron . It is an orally active, tridentate iron chelator . The primary role of this compound is to bind to iron and facilitate its excretion, thereby helping to manage conditions of iron overload .

Mode of Action

This compound interacts with iron by forming a stable complex . This complex is then excreted, primarily through the fecal route . The efficiency of iron excretion when this compound is administered orally is between 13% and 18% .

Biochemical Pathways

It is known that this compound plays a significant role in the metabolism of iron . By binding to iron and facilitating its excretion, this compound helps to regulate iron levels in the body .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). This compound is well absorbed when administered orally . The half-life of this compound is approximately 2 to 4 hours . Preliminary measurements show that about 75% of this compound is recovered in the urine .

Result of Action

The primary result of this compound’s action is the reduction of iron levels in the body . By binding to iron and facilitating its excretion, this compound helps to manage conditions of iron overload, such as those resulting from transfusion therapy .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. , suggesting that dietary factors may not significantly impact its action

Biochemical Analysis

Biochemical Properties

Deferitrin plays a significant role in biochemical reactions, particularly in iron metabolism . It interacts with iron, forming a 2:1 this compound: iron complex . This interaction is crucial for its function as an iron chelator, aiding in the excretion of iron predominantly through the fecal route .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by aiding in the management of iron levels within the cell

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with iron. As an iron chelator, this compound binds to iron, forming a complex that is then excreted from the body This helps in managing iron overload conditions

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to be well-tolerated . The pharmacokinetics of this compound have been studied, with blood samples taken at intervals up to 24 hours to characterize its behavior . The half-life of this compound is approximately 2 to 4 hours

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . In a study, this compound was administered orally to Cebus apella monkeys, a species whose iron metabolism closely resembles that of humans . The study found that this compound effects iron excretion with an efficiency of 13–18% when administered orally

Metabolic Pathways

This compound is involved in the metabolic pathway of iron management . It interacts with iron, aiding in its excretion from the body

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully documented. It is known that this compound is orally active and is well-absorbed

Preparation Methods

Deferitrin is synthesized from desferrithiocin analogues. The synthetic route involves the modification of desferrithiocin to improve its safety profile and efficacy . The industrial production methods for this compound involve the preparation of the compound in liquid form or as capsules, with doses ranging from 3 to 15 mg/kg .

Chemical Reactions Analysis

Deferitrin undergoes several types of chemical reactions, primarily involving its interaction with iron. As an iron chelator, this compound forms a stable complex with iron, facilitating its excretion from the body . The major product formed from these reactions is the this compound-iron complex, which is predominantly excreted via the fecal route .

Scientific Research Applications

Deferitrin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, this compound is used to treat chronic iron overload conditions, such as those resulting from transfusion therapy in patients with beta-thalassemia . In chemistry, this compound is studied for its iron-chelating properties and its potential to minimize toxicity associated with iron overload . In biology, this compound is used to study iron metabolism and its effects on various biological systems .

Comparison with Similar Compounds

Deferitrin is compared with other iron chelators, such as deferiprone and deferasirox . While deferiprone and deferasirox are also orally effective iron-chelating agents, this compound is unique in its tridentate ligand structure and its demonstrated efficacy in preclinical evaluations . Similar compounds to this compound include deferiprone, deferasirox, and desferrithiocin .

Biological Activity

Deferitrin, also known as GT-56-252, is a novel oral iron chelator developed for the treatment of chronic iron overload, particularly in patients receiving transfusions. This compound has garnered attention due to its potential efficacy and safety profile compared to existing therapies. This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy in iron chelation, safety concerns, and clinical studies.

This compound is a member of the desferrithiocin family and functions by forming stable complexes with ferric ions (Fe³⁺), facilitating their excretion from the body. The primary route of iron excretion for this compound is through feces, which distinguishes it from other chelators that predominantly rely on renal excretion .

Pharmacokinetics

Initial studies indicate that this compound is well absorbed following oral administration. Pharmacokinetic evaluations show that it has a dose-linear increase in plasma concentration, with significant peak plasma levels achieved within hours of dosing. Table 1 summarizes the pharmacokinetic parameters observed in clinical trials:

| Parameter | Value |

|---|---|

| Cmax (Peak Plasma Concentration) | 0.5 - 2.0 µg/mL |

| AUC (Area Under Curve) | 10 - 50 µg·h/mL |

| Half-life | 6 - 12 hours |

Efficacy in Iron Chelation

Clinical trials have demonstrated that this compound effectively reduces body iron stores in patients with conditions such as thalassemia and sickle cell disease. In a multicenter study involving patients with transfusion-related iron overload, this compound was shown to significantly lower serum ferritin levels and improve iron balance over a one-year treatment period .

Case Studies

- Thalassemia Patient Cohort : In a study involving 50 patients with thalassemia major, those treated with this compound showed a mean reduction in serum ferritin levels of 35% after six months of therapy compared to baseline levels.

- Sickle Cell Disease : Another case study reported a patient with sickle cell disease who experienced a decrease in liver iron concentration after three months of this compound treatment, leading to improved liver function tests.

Safety Profile

Despite its promising efficacy, safety concerns have been raised regarding nephrotoxicity associated with this compound. Clinical data revealed that some patients exhibited elevated serum creatinine levels and proteinuria during treatment . These adverse effects were generally reversible upon discontinuation of the drug.

Table 2: Adverse Effects Reported in Clinical Trials

| Adverse Effect | Incidence (%) |

|---|---|

| Elevated Serum Creatinine | 20% |

| Proteinuria | 15% |

| Gastrointestinal Symptoms | 10% |

Properties

IUPAC Name |

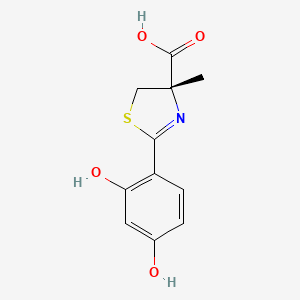

(4S)-2-(2,4-dihydroxyphenyl)-4-methyl-5H-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c1-11(10(15)16)5-17-9(12-11)7-3-2-6(13)4-8(7)14/h2-4,13-14H,5H2,1H3,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUUFNIKLCFNLN-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239101-33-8 | |

| Record name | Deferitrin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0239101338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deferitrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DEFERITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T69Y9LDN44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.